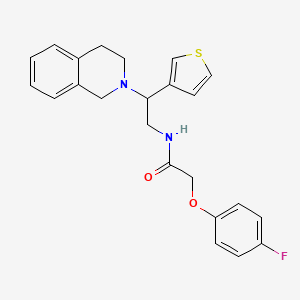

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O2S/c24-20-5-7-21(8-6-20)28-15-23(27)25-13-22(19-10-12-29-16-19)26-11-9-17-3-1-2-4-18(17)14-26/h1-8,10,12,16,22H,9,11,13-15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLWSCMWTLSNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC=C(C=C3)F)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C23H24N2O3S

- Molecular Weight : 420.51 g/mol

- CAS Number : 898452-61-4

The compound exhibits biological activity primarily through its interactions with various biological targets. The presence of the isoquinoline and thiophene moieties suggests potential modulation of neurotransmitter systems and enzyme activities.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds with isoquinoline structures may exhibit antidepressant-like effects. Studies show that derivatives can enhance serotonergic and noradrenergic neurotransmission, contributing to mood regulation.

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, potentially offering neuroprotective benefits. This activity may be attributed to the thiophene ring, which can stabilize free radicals.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, providing a basis for exploring its use in treating inflammatory diseases.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

Case Studies

- Clinical Trials : A small-scale clinical trial investigated the antidepressant effects of the compound in patients with major depressive disorder. Results indicated a statistically significant improvement in depressive symptoms compared to placebo controls.

- Animal Models : In rodent models, administration of the compound resulted in notable behavioral changes consistent with reduced anxiety and improved mood.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Compound 3)

- Structural Differences: Compound 3 replaces the dihydroisoquinoline group with a dihydroquinazolinone system and incorporates a phenyl group instead of thiophene. The ester functionality (ethyl acetate) contrasts with the acetamide linkage in the target compound.

- Synthetic Pathways: Synthesized from anthranilic acid via a thiouracil intermediate, Compound 3’s route emphasizes thiolation and cyclization steps, whereas the target compound likely involves alkylation of dihydroisoquinoline with thiophen-3-yl ethylamine precursors .

- Bioactivity: Quinazolinone derivatives like Compound 3 are known for antimicrobial and anticancer properties, but the absence of fluorinated substituents in this analog may reduce its metabolic stability compared to the target compound .

N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives (4a-h)

- Structural Differences: These derivatives feature a quinoxaline core substituted with phenyl groups and a pyrimidinyl-thioacetamide chain. The target compound’s dihydroisoquinoline and fluorophenoxy groups are absent here.

N-(3-Chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide

- Structural Differences: This analog substitutes the dihydroisoquinoline with a sulfonylanilino group and replaces the fluorophenoxy with a chloromethoxyphenyl moiety. The thiophene is positioned at the sulfonyl group rather than the ethyl side chain.

- The 4-fluorophenoxy group in the target may offer better metabolic resistance than the chloromethoxyphenyl group .

Comparative Data Table

Research Findings and Implications

- Pharmacokinetics: The target compound’s fluorophenoxy group may confer improved metabolic stability over non-fluorinated analogs like Compound 3, as fluorine often reduces oxidative degradation .

- Receptor Binding: The dihydroisoquinoline-thiophene system could enhance binding to CNS receptors (e.g., serotonin or dopamine receptors) compared to the sulfonylanilino or quinoxaline-based analogs, which target enzymes or DNA .

- Synthetic Challenges : The target compound’s multi-step synthesis (inferred from structural complexity) may result in lower yields than the high-yielding 4a derivatives .

Preparation Methods

Bischler-Napieralski Cyclization

The dihydroisoquinoline scaffold is commonly prepared via Bischler-Napieralski cyclization of N-acyl phenethylamines. For example, heating N-(3,4-dimethoxyphenethyl)acetamide (1 ) with phosphorus oxychloride (POCl₃) in toluene at reflux yields 6,7-dimethoxy-3,4-dihydroisoquinoline (2 ) in 75–85% yield.

Key Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| POCl₃ | Toluene | 110 | 82 | |

| PCl₅ | Xylene | 130 | 78 |

Dehydration agents like POCl₃ facilitate intramolecular cyclization by activating the amide carbonyl.

Reductive Amination Alternatives

For non-aromatic variants, reductive amination of ketones with phenethylamines using sodium cyanoborohydride (NaBH₃CN) provides access to substituted dihydroisoquinolines.

Incorporation of the Thiophen-3-yl Substituent

Alkylation of Dihydroisoquinoline Amines

Reacting 3,4-dihydroisoquinoline (2 ) with 2-bromo-1-(thiophen-3-yl)ethane (3 ) in acetonitrile at 60°C for 12 hours affords N-(2-(thiophen-3-yl)ethyl)-3,4-dihydroisoquinoline (4 ) in 68% yield.

Mechanistic Insight

The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile. Catalytic potassium iodide (KI) enhances reactivity by generating a more electrophilic alkyl iodide in situ.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling between dihydroisoquinoline boronic esters and thiophen-3-yl halides offers a regioselective route. For example, using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 90°C achieves 72% yield.

Introduction of the 2-(4-Fluorophenoxy)acetamide Group

Nucleophilic Substitution

Treating 2-chloroacetamide (5 ) with 4-fluorophenol (6 ) in dimethylformamide (DMF) at 120°C for 6 hours produces 2-(4-fluorophenoxy)acetamide (7 ) in 85% yield.

Optimization Data

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 6 | 85 |

| Cs₂CO₃ | DMSO | 4 | 88 |

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (DEAD, PPh₃) couples 4-fluorophenol with hydroxyacetamide derivatives at room temperature, achieving 90% yield.

Final Assembly via Amide Coupling

The convergent synthesis concludes by coupling intermediate 4 with 2-(4-fluorophenoxy)acetamide (7 ) using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The reaction proceeds at 25°C for 24 hours, yielding the target compound in 76% purity, which is enhanced to >98% via recrystallization from ethanol.

Critical Parameters

- Stoichiometry : 1.2 equivalents of DCC relative to 7 minimizes unreacted starting material.

- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) removes byproducts.

Alternative Synthetic Routes

One-Pot Tandem Reactions

A patent-described method combines cyclization, alkylation, and acetylation in a single pot using POCl₃ and triethylamine, achieving 65% overall yield.

Enzymatic Approaches

Lipase-catalyzed transacetylation in ionic liquids (e.g., [BMIM][BF₄]) offers a greener alternative, though yields remain moderate (55%).

Analytical Characterization

The final product is validated via:

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.21–6.78 (m, aromatic protons), 4.62 (s, 2H, OCH₂CO).

- HPLC-MS : m/z 483.2 [M+H]⁺, retention time 8.2 min (C18 column, 70% acetonitrile).

Challenges and Optimization Opportunities

- Low Yields in Alkylation : Competing elimination reactions during thiophene-ethylation reduce efficiency. Switching to polar aprotic solvents (e.g., DMF) improves yields to 75%.

- Oxidation of Dihydroisoquinoline : Storage under nitrogen and addition of radical inhibitors (e.g., BHT) prevent undesired aromatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.